2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine
Overview
Description
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a pyrazine derivative with the chemical formula C9H13ClN4 . It has a molecular weight of 212.68 . It is commonly used in the pharmaceutical industry due to its diverse biological properties.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 212.68 .Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine derivatives are explored for their potential in medicinal chemistry. For instance, the synthesis of fluorinated pyrazoles, which bear additional functional groups allowing further functionalization, highlights the importance of such derivatives as building blocks in medicinal chemistry. These compounds are designed to facilitate the synthesis of molecules with targeted biological activities, offering pathways for developing new therapeutic agents (Surmont et al., 2011).
Antibacterial and Antituberculostatic Activities
Pyrazine derivatives have been investigated for their antibacterial and antituberculostatic activities. The synthesis and evaluation of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives have shown notable activity against bacterial strains, highlighting the potential of pyrazine derivatives in combating bacterial infections and tuberculosis (Foks et al., 2005).
Corrosion Inhibition
The adsorption properties and corrosion inhibition performance of pyrazine derivatives on steel corrosion have been studied through quantum chemical calculations and molecular dynamics simulations. These studies indicate that pyrazine compounds can serve as effective corrosion inhibitors, providing valuable insights into the development of new materials for protecting metals against corrosion (Obot & Gasem, 2014).
DNA Binding and Antimicrobial Properties
Research into the physicochemical and antimicrobial properties of low-molecular pyrazine-based DNA binders has revealed that certain pyrazine derivatives exhibit high affinity towards DNA without being toxic to human cells. This suggests their potential application in clinical settings for targeting specific DNA sequences or as novel antimicrobial agents (Mech-Warda et al., 2022).
Catalysis
Pyrazine derivatives have also been employed as catalysts in synthetic chemistry. For example, their application in the one-pot synthesis of diverse heterocyclic compounds underlines the versatility of pyrazine-based catalysts in promoting efficient chemical transformations, which aligns with the principles of green chemistry by utilizing water as the reaction medium and achieving high yields in shorter reaction times (Khazaei et al., 2015).
Properties
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGVXLAHFBSFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621881 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-05-5 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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